molecular formula C9H10ClNO B6271880 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1506864-03-4

7-chloro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B6271880
CAS No.: 1506864-03-4
M. Wt: 183.6
InChI Key:
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Description

7-chloro-1,2,3,4-tetrahydroquinolin-3-ol: is a chemical compound with the molecular formula C9H10ClNO It is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 7th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the chlorination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:

    Chlorination: Reacting 1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7th position.

    Hydroxylation: Subsequent hydroxylation of the chlorinated intermediate using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1,2,3,4-tetrahydroquinoline: Lacks the chlorine and hydroxyl groups, resulting in different chemical and biological properties.

    7-chloro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

    3-hydroxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine atom, leading to different chemical behavior.

Uniqueness: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1506864-03-4

Molecular Formula

C9H10ClNO

Molecular Weight

183.6

Purity

93

Origin of Product

United States

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